molecular formula C11H16ClNO3 B1394798 4-Piperidinylmethyl 2-furoate hydrochloride CAS No. 1219949-54-8

4-Piperidinylmethyl 2-furoate hydrochloride

Cat. No.: B1394798
CAS No.: 1219949-54-8
M. Wt: 245.7 g/mol
InChI Key: PCSGHPZCDJTJLK-UHFFFAOYSA-N
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Description

4-Piperidinylmethyl 2-furoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 269.77 g/mol . This compound is an ester derivative that incorporates both a furoate and a piperidine group, making it a valuable synthetic intermediate or building block in medicinal chemistry and organic synthesis. Researchers can utilize this structure for the design and development of novel pharmaceutical candidates, particularly as a scaffold for creating more complex molecules with potential biological activity. The piperidinylmethyl moiety is a common feature in many pharmacologically active compounds, while the furoate ester can influence the molecule's properties and reactivity. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

piperidin-4-ylmethyl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c13-11(10-2-1-7-14-10)15-8-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSGHPZCDJTJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-54-8
Record name 2-Furancarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Etherification and Hydrolysis Route for 4-Piperidone Hydrochloride Hydrate

A well-documented method for preparing 4-piperidone hydrochloride hydrate, which is a key intermediate, involves:

  • Step 1: Etherification of N-Carbethoxy-4-piperidone
    N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in the presence of an acid catalyst such as p-toluene sulphonic acid (PTSA) in a fluid medium (methanol preferred) at 25–40 °C to form N-Carbethoxy-4,4-dimethoxypiperidine. The reaction is monitored by gas chromatography to ensure completion.

  • Step 2: Hydrolysis to 4,4-Dimethoxypiperidine
    The etherified product is hydrolyzed using a base at elevated temperatures (~62 °C) to yield 4,4-dimethoxypiperidine.

  • Step 3: Conversion to 4-Piperidone Hydrochloride Hydrate
    Treatment of 4,4-dimethoxypiperidine with concentrated hydrochloric acid at controlled temperatures (10 °C to 75 °C) for several hours yields 4-piperidone hydrochloride hydrate with high purity and yield (~86%) after isolation and purification steps involving isopropyl alcohol washing and drying.

Experimental Data Summary:

Step Reagents & Conditions Yield (%) Purity (%) Notes
Etherification N-Carbethoxy-4-piperidone, TMOF, PTSA, MeOH, 40 °C 82.9 99.05 GC monitored, reaction time ~60 min
Hydrolysis Base, 62 °C Not specified Not specified Hydrolysis step after etherification
Hydrochloride formation 30% HCl, 10–75 °C, 4 hours 86.37 98.08 Purified by IPA wash and vacuum drying

This method is noted for being simple, environmentally friendly, and providing high purity 4-piperidone hydrochloride hydrate suitable for further synthetic steps.

Esterification with 2-Furoic Acid to Form 4-Piperidinylmethyl 2-Furoate

The esterification of the piperidinylmethyl moiety with 2-furoic acid typically proceeds via formation of an acyl chloride or mixed anhydride intermediate, followed by reaction with the piperidinyl alcohol or amine derivative.

Acyl Chloride or Mixed Anhydride Route

  • Preparation of 2-Furoyl chloride:
    2-Furoic acid can be converted to 2-furoyl chloride by reaction with reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

  • Esterification Reaction:
    The 4-piperidinylmethanol intermediate is reacted with 2-furoyl chloride in an organic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base such as triethylamine or pyridine at 0–40 °C to form the ester linkage.

  • Alternative Mixed Anhydride Method:
    2-Furoic acid can be activated by reaction with pivaloyl chloride or ethyl chloroformate to form a mixed anhydride, which then reacts with the piperidinylmethanol under similar conditions.

Condensing Agent Method

  • Direct coupling of 2-furoic acid with the piperidinylmethanol using carbodiimide-based condensing agents (e.g., DCC, EDC) and catalytic additives like 1-hydroxybenzotriazole (HOBt) can be employed to form the ester under mild conditions.

The reaction is typically carried out under inert atmosphere (argon or nitrogen) to prevent moisture interference and to ensure high yield and purity.

Conversion to Hydrochloride Salt

The free base 4-piperidinylmethyl 2-furoate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent such as isopropanol or ethyl acetate. This step enhances the compound's stability, crystallinity, and handling properties.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Key Reagents Yield & Purity Notes
4-Piperidone Hydrochloride Hydrate Etherification with TMOF, acid catalyst, hydrolysis N-Carbethoxy-4-piperidone, PTSA, MeOH, HCl Yield ~86%, Purity ~98% Environmentally friendly, high purity
Esterification Acyl chloride or mixed anhydride route 2-Furoyl chloride or mixed anhydride, base High yield (varies) Requires anhydrous conditions
Esterification Carbodiimide coupling 2-Furoic acid, DCC/EDC, HOBt High yield (varies) Mild conditions, inert atmosphere preferred
Hydrochloride salt formation Treatment with HCl in solvent HCl gas or aqueous HCl, solvent (IPA, EtOAc) Quantitative Improves stability and crystallinity

Research Findings and Notes

  • The etherification-hydrolysis method for 4-piperidone hydrochloride hydrate is scalable and provides a reproducible route with high purity, essential for pharmaceutical applications.

  • Esterification via acyl chloride or mixed anhydride intermediates is a classical and reliable approach, allowing control over reaction conditions to minimize side reactions and maximize yield.

  • Carbodiimide-mediated coupling offers a milder alternative, especially useful when sensitive functional groups are present.

  • Conversion to hydrochloride salt is standard practice to improve compound handling and stability.

  • The entire synthesis requires careful control of temperature, pH, and moisture to ensure product integrity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Piperidinylmethyl 2-furoate hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the furoate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furoates or piperidines.

Scientific Research Applications

Biopharmaceutical Applications

4-Piperidinylmethyl 2-furoate hydrochloride is significant in the synthesis of piperidine derivatives, which are essential in drug design and development. These derivatives are integral to numerous pharmaceuticals, contributing to their efficacy and diversity.

  • Synthesis of Bioactive Compounds : The compound plays a crucial role in the synthesis of bioactive molecules, facilitating drug discovery and development processes. Its structural complexity allows it to engage in various chemical interactions that enhance biological activity compared to simpler compounds like piperidine or 2-furoic acid.
  • Pharmacological Effects : Preliminary studies suggest that this compound may exhibit diverse pharmacological effects, including potential applications in treating central nervous system disorders due to its ability to penetrate the blood-brain barrier .

Analytical Chemistry

In analytical chemistry, this compound is utilized for its unique properties that enhance the accuracy and sensitivity of measurements in pharmaceutical formulations.

  • Spectrophotometric Methods : It is employed in spectrophotometric methods for the simultaneous estimation of multiple components in pharmaceutical formulations. The compound aids in creating calibration curves and validating these methods to ensure precision.
  • Quality Control : The compound's characteristics facilitate accurate measurements essential for quality control in pharmaceutical production, ensuring that products meet safety and efficacy standards.

Life Sciences

The versatility of this compound extends into life sciences, where it is used in various research applications.

  • Drug Discovery : Its role as a key component in synthesizing new drugs has led to significant advancements in therapeutic agents. Researchers are exploring its potential as a treatment option for various conditions by modifying its structure for specific applications.
  • Biological Studies : The compound is involved in studies examining biological systems, contributing to a deeper understanding of pharmacodynamics and pharmacokinetics .

Battery Technology

Emerging research indicates that this compound may also have applications in battery technology.

  • Electrolyte Development : The compound is being investigated for its potential use in developing new battery materials, particularly as components in electrolytes. Its inclusion could enhance energy density and battery life, contributing to advancements in energy storage solutions.

Table 1: Summary of Biological Activities

Activity TypeDescription
FAAH InhibitionInhibits fatty acid amide hydrolase, enhancing pain modulation effects.
CNS PenetrationDemonstrated ability to cross the blood-brain barrier for CNS therapies.
Receptor AntagonismModulates neurotransmitter receptors affecting anxiety and depression.

Case Study: Pain Modulation via FAAH Inhibition

A study investigated the effects of this compound on pain responses in rodent models. Results indicated that systemic administration led to significant reductions in pain sensitivity compared to control groups. This suggests that inhibition of FAAH may enhance endogenous cannabinoid levels, providing analgesic effects.

Mechanism of Action

The mechanism of action of 4-Piperidinylmethyl 2-furoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Compounds
Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
4-Piperidinylmethyl 2-furoate HCl Furoate ester Piperidinylmethyl, ester, HCl salt C₁₁H₁₆ClNO₃ 261.7
Ethyl 2-furoate Furoate ester Ethyl ester C₇H₈O₃ 140.14
4-Piperidinylmethyl cyclopentanecarboxylate HCl Cyclopentane carboxylate Piperidinylmethyl, ester, HCl salt C₁₂H₂₂ClNO₂ 247.76
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone HCl Indanone Piperidinylmethyl, methoxy, ketone, HCl salt C₁₇H₂₄ClNO₃ 325.83
2-(4-Piperidinylmethyl)pyridine diHCl Pyridine Piperidinylmethyl, pyridine, diHCl C₁₁H₁₈Cl₂N₂ 273.19

Key Observations :

  • Core Structure: The furoate, cyclopentane carboxylate, and indanone cores influence steric bulk and electronic properties. Furoates (aromatic) may enhance π-π stacking interactions compared to aliphatic cyclopentane or indanone systems.
  • Functional Groups : The HCl salt in piperidinylmethyl derivatives improves water solubility. Pyridine-containing analogs (e.g., 2-(4-Piperidinylmethyl)pyridine diHCl) exhibit electron-withdrawing effects, altering reactivity .

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Solubility (Water) LogP (Predicted) Stability
4-Piperidinylmethyl 2-furoate HCl High (ionic form) ~1.2 Hydrolytically labile (ester)
Ethyl 2-furoate Low 1.8 Stable
4-Piperidinylmethyl cyclopentanecarboxylate HCl Moderate ~1.5 Moderate (ester)
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone HCl Low ~2.1 Stable (ketone)

Key Observations :

  • The HCl salt form enhances water solubility in piperidinylmethyl derivatives compared to non-ionic analogs like ethyl 2-furoate.
  • Ester-containing compounds (e.g., furoate, cyclopentane carboxylate) are prone to hydrolysis, which may limit oral bioavailability .

Key Observations :

  • The 2-furoate ester’s aromaticity may enhance DNA intercalation compared to aliphatic analogs like cyclopentanecarboxylate.

Biological Activity

4-Piperidinylmethyl 2-furoate hydrochloride (4-PMF-HCl) is a compound characterized by its unique structural features, combining a piperidine ring with a furoate group. This structural complexity enhances its biological activity, making it a subject of interest in various pharmacological studies. The molecular formula for this compound is C₁₁H₁₆ClNO₃, with a molecular weight of 245.71 g/mol .

Biological Activity Overview

Preliminary investigations into the biological activity of 4-PMF-HCl suggest that it may exhibit several pharmacological effects, including:

  • Antidiabetic Properties : Related compounds have shown significant inhibitory effects on enzymes like α-glucosidase, indicating potential antidiabetic applications .
  • Anti-inflammatory Effects : Similar furan derivatives have been implicated in the treatment of inflammatory disorders, suggesting that 4-PMF-HCl may possess anti-inflammatory properties .
  • CNS Activity : Piperidine derivatives are known for their interactions with cholinergic systems, which could imply potential applications in treating neurological disorders .

The biological activity of 4-PMF-HCl can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : Studies have shown that piperidine derivatives can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in glucose metabolism and cholinergic signaling .
  • Receptor Modulation : The compound may act on prostaglandin receptors, which play significant roles in inflammation and pain modulation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 4-PMF-HCl. A summary of notable findings is presented in the table below:

Study ReferenceCompoundBiological ActivityKey Findings
Furan DerivativesAnti-inflammatoryDemonstrated efficacy in treating conditions like asthma and dysmenorrhea.
Fluorine-substituted PiperidinesAntidiabeticSignificant inhibition of α-glucosidase; potential for diabetes management.
Piperidine AnaloguesCNS ActivityInteraction with cholinergic receptors; potential for neuroprotective effects.

The synthesis of 4-PMF-HCl involves several chemical reactions that enhance its yield and purity. Various methods have been developed to produce this compound, allowing for modifications that can tailor its biological activity for specific applications in medicinal chemistry.

Synthesis Methodologies

  • Esterification Reactions : These reactions are crucial for forming the furoate moiety attached to the piperidine ring.
  • Alkylation Reactions : Used to introduce functional groups that can influence the compound's biological properties.

Q & A

Q. What are the established synthetic pathways for 4-Piperidinylmethyl 2-furoate hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves esterification between 4-piperidinylmethanol and 2-furoyl chloride under basic conditions. Key parameters include:
  • Stoichiometry : A 1.2:1 molar ratio of 2-furoyl chloride to alcohol minimizes unreacted starting material .
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures reaction efficiency .
  • Temperature : Maintaining 0–5°C suppresses side reactions like hydrolysis .
  • Purification : Recrystallization from ethanol/water mixtures achieves >98% purity (HPLC) .

Q. Table 1: Synthesis Optimization Parameters

ParameterMethod A (DCM-based) Method B (THF-based)
SolventDichloromethaneTHF
BaseTriethylaminePyridine
Reaction Time (h)612
Yield (%)7285

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect waste in sealed containers for professional disposal .
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What physicochemical properties are essential for characterizing this compound?

  • Methodological Answer :
  • Melting Point : Determined via differential scanning calorimetry (DSC) to confirm purity (expected range: 160–165°C) .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<1 mg/mL at 25°C) .
  • Stability : Hydrolyzes under acidic conditions (pH <4); store at 4°C in desiccated environments .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets like G-quadruplex DNA?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding modes, focusing on piperidinyl and furoate groups interacting with groove regions (ΔG ≈ -8.5 kcal/mol) .
  • Molecular Dynamics (MD) : AMBER simulations (50 ns) assess stability of ligand-DNA complexes, with RMSD <2 Å indicating stable binding .
  • Validation : Correlate computational results with biophysical assays (e.g., FRET melting assays showing ΔTm +10°C for c-myc G-quadruplex) .

Q. What strategies resolve contradictions in stability data across varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Perform LC-MS to track degradation products (e.g., hydrolyzed furoic acid derivatives) under stress conditions (40°C, 75% RH) .
  • Kinetic Analysis : First-order degradation kinetics reveal t₁/₂ of 14 days at pH 7.4 vs. 3 days at pH 2.0 .
  • Buffer Optimization : Phosphate-buffered saline (pH 6.5–7.5) at 4°C maximizes stability for long-term storage .

Q. Which analytical techniques are optimal for detecting synthetic impurities in this compound?

  • Methodological Answer :
  • HPLC-DAD/ELSD : C18 column with gradient elution (10–90% acetonitrile in 0.1% TFA) resolves impurities (e.g., unreacted alcohol at RT 3.2 min) .
  • LC-HRMS : Confirms impurity structures (e.g., dimeric ester at m/z 351.18) and quantifies levels (<0.5% per ICH guidelines) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemical byproducts (e.g., esterification at incorrect hydroxyl groups) .

Q. How can discrepancies in biological activity data across cell-based assays be systematically addressed?

  • Methodological Answer :
  • Standardized Assay Conditions : Use serum-free media to avoid protein binding artifacts and fix incubation times (e.g., 24h) .
  • Orthogonal Validation : Compare cell viability (MTT assay) with surface plasmon resonance (SPR) binding data to distinguish cytotoxicity from target engagement .
  • Meta-Analysis : Aggregate dose-response curves (EC50 15–25 µM) to identify outliers caused by efflux pumps (e.g., P-gp inhibition with verapamil) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Piperidinylmethyl 2-furoate hydrochloride
Reactant of Route 2
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4-Piperidinylmethyl 2-furoate hydrochloride

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